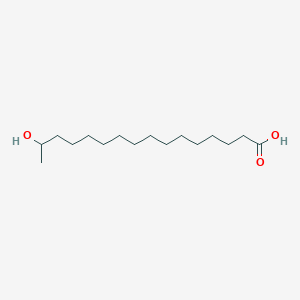
15-Hydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hydroxyhexadecanoic acid, also known as 15-hydroxy-palmitic acid, is a long-chain fatty acid with the molecular formula C16H32O3. It is a hydroxylated derivative of hexadecanoic acid (palmitic acid), where a hydroxyl group is attached to the 15th carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties and roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
15-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the reduction of monoketo hexadecanoic acid methyl esters using sodium borohydride (NaBH4) in the presence of chiral auxiliaries such as 1,2;5,6-di-O-isopropylidene-D-glucofuranose (DIPGH) and R(+)-1,1’-binaphthyl-2,2’-diol (RBND). This method yields high stereoselectivity and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves the isolation of the compound from natural sources such as beeswax. Chromatographic and spectroscopic methods are employed to purify the compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
15-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: 15-Keto-hexadecanoic acid.
Reduction: 15-Hydroxy-hexadecanol.
Esterification: Methyl 15-hydroxy-hexadecanoate.
Wissenschaftliche Forschungsanwendungen
15-Hydroxyhexadecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of 15-Hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation. Additionally, its hydroxyl group allows it to participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
15-Hydroxyhexadecanoic acid can be compared with other hydroxylated fatty acids such as:
16-Hydroxy-hexadecanoic acid: Similar in structure but with the hydroxyl group on the 16th carbon.
10-Hydroxy-hexadecanoic acid: Hydroxyl group on the 10th carbon.
12-Hydroxy-hexadecanoic acid: Hydroxyl group on the 12th carbon.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This positional specificity can affect its role in biological systems and its applications in various fields .
Eigenschaften
Molekularformel |
C16H32O3 |
|---|---|
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
15-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
WQPQDBIUAFINBH-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-benzylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B1231607.png)
![[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1231608.png)


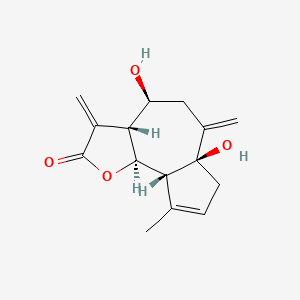
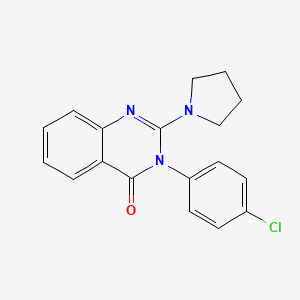
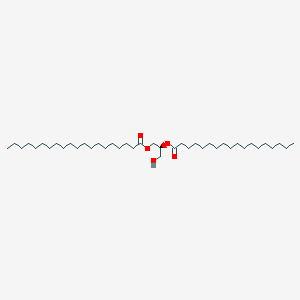
![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)
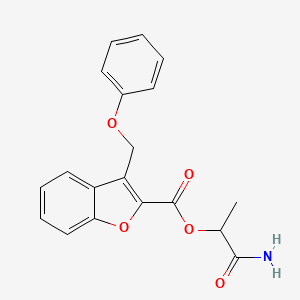
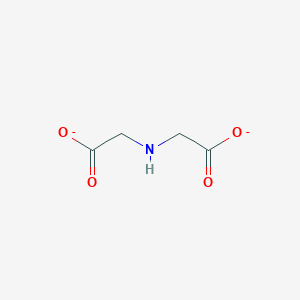
![4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1231624.png)

